E3 Ligase Ligand-linker Conjugate 92
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Overview
Description
E3 Ligase Ligand-linker Conjugate 92 is a compound that plays a crucial role in the field of targeted protein degradation. It is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit Cereblon protein and serve as a key intermediate in the synthesis of complete Proteolysis Targeting Chimeras (PROTACs) . This compound is instrumental in the ubiquitin-proteasome system, which is essential for maintaining cellular homeostasis by degrading misfolded, damaged, and worn-out proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 92 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The process typically starts with the activation of the ligand and linker, followed by their conjugation under specific reaction conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, with careful mixing and clarification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and consistency. Quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 92 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further processed to create complete PROTAC molecules. These intermediates are crucial for the targeted degradation of specific proteins.
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 92 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying the ubiquitin-proteasome system and its role in cellular homeostasis.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 92 exerts its effects by recruiting Cereblon protein, which is part of the E3 ubiquitin ligase complex . The compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This process involves the transfer of ubiquitin from the E2 enzyme to the lysine residues of the target protein, marking it for degradation .
Comparison with Similar Compounds
Similar Compounds
E3 Ligase Ligand-linker Conjugate 91: Similar in structure but with different linker chemistry.
Thalidomide-based Cereblon Ligands: Used in various PROTACs with different linker modifications.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
Uniqueness
E3 Ligase Ligand-linker Conjugate 92 is unique due to its specific design for recruiting Cereblon protein and its role as a key intermediate in PROTAC synthesis. Its ability to form stable ternary complexes and facilitate targeted protein degradation makes it a valuable tool in scientific research and therapeutic development .
Properties
Molecular Formula |
C25H33N5O6 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]azetidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H33N5O6/c31-10-12-36-11-9-28-15-17(16-28)14-27-5-7-29(8-6-27)18-1-2-19-20(13-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,13,17,21,31H,3-12,14-16H2,(H,26,32,33)/t21-/m0/s1 |
InChI Key |
SJOKWDIDWKEYSV-NRFANRHFSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCOCCO |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCOCCO |
Origin of Product |
United States |
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